molecular formula C10H10O2S2 B2713163 2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid CAS No. 85504-39-8

2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid

Cat. No.: B2713163
CAS No.: 85504-39-8
M. Wt: 226.31
InChI Key: PPAPVFABSARLED-UHFFFAOYSA-N
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Description

2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its unique structure, which includes two fused thiophene rings and an acetic acid moiety. The molecular formula of this compound is C10H10O2S2, and it has a molecular weight of 226.3 g/mol .

Preparation Methods

The synthesis of 2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polyphosphoric acid (PPA) to cyclize monoketones into the desired thienothiophene structure . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or chlorine under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thiophene rings .

Scientific Research Applications

2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid can be compared with other thienothiophene derivatives, such as:

  • 2-{5-Methylthieno[2,3-b]thiophen-3-yl}acetic acid
  • 2-{5-Propylthieno[2,3-b]thiophen-3-yl}acetic acid
  • 2-{5-Butylthieno[2,3-b]thiophen-3-yl}acetic acid

These compounds share a similar core structure but differ in the alkyl substituents on the thiophene rings. The presence of different alkyl groups can influence the compound’s chemical reactivity, biological activity, and physical properties. This compound is unique due to its specific ethyl substitution, which may confer distinct properties and applications .

Properties

IUPAC Name

2-(5-ethylthieno[2,3-b]thiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S2/c1-2-7-4-8-6(3-9(11)12)5-13-10(8)14-7/h4-5H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAPVFABSARLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)SC=C2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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